

# physicochemical properties of 2-Acetamido-3-(3-fluorophenyl)propanoic acid

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## Compound of Interest

Compound Name: 2-Acetamido-3-(3-fluorophenyl)propanoic acid

Cat. No.: B099250

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An in-depth guide to the physicochemical properties of **2-Acetamido-3-(3-fluorophenyl)propanoic acid**, prepared for researchers, scientists, and drug development professionals.

## Introduction

**2-Acetamido-3-(3-fluorophenyl)propanoic acid** is a derivative of the amino acid phenylalanine. Its structure, featuring an acetamido group and a fluorine atom on the phenyl ring, suggests specific physicochemical characteristics that are crucial for its behavior in biological systems and for its development as a potential therapeutic agent. Understanding properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for **2-Acetamido-3-(3-fluorophenyl)propanoic acid** is not extensively available in the public domain, this guide provides data on structurally similar compounds to offer valuable insights. Furthermore, it details the standard experimental protocols for determining these essential physicochemical properties.

## Physicochemical Data of Structurally Related Compounds

To provide a predictive overview, the following table summarizes key physicochemical properties of compounds structurally analogous to **2-Acetamido-3-(3-fluorophenyl)propanoic acid**. These analogs provide a basis for estimating the properties of the target compound.

Property	Analog Compound	Value	Source
Melting Point	3-Amino-3-(3-fluorophenyl)propanoic acid	210-212 °C	[1]
	3-(4-Fluorophenyl)propionic acid	86-91 °C	[2]
Boiling Point	3-Amino-3-(3-fluorophenyl)propanoic acid	305.7 °C at 760 mmHg	[3][1]
pKa	(2S)-2-amino-3-(3-fluorophenyl)propanoic acid	Data available in IUPAC Digitized pKa Dataset	[4]
LogP (Computed)	(2S)-2-amino-3-(3-fluorophenyl)propanoic acid (XLogP3)	-1.9	[4][5]
	2-Acetamido-3-phenylpropanoic acid (XLogP3-AA)	0.6	
	2-Acetamido-3-methoxypropanoic acid (XLogP3)	-1.0	[6]
Solubility	3-Acetamido-3-phenylpropanoic acid	>31.1 µg/mL (at pH 7.4)	[7]

## Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are outlined below. These are standard procedures widely used in pharmaceutical and chemical research.

## Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a glass capillary tube, which is sealed at one end.<sup>[8]</sup> The solid should occupy 1-2 mm at the bottom of the tube.<sup>[9]</sup>
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.<sup>[9]</sup> This assembly is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing heating oil.
- **Heating:** The apparatus is heated slowly, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.<sup>[8]</sup> Constant stirring of the heating bath ensures a uniform temperature.<sup>[9]</sup>
- **Observation and Recording:** The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.<sup>[10]</sup>

## Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values. Potentiometric titration is a common and cost-effective method for its determination.<sup>[11]</sup>

Methodology:

- **System Calibration:** The pH meter and electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.<sup>[12]</sup>

- **Sample Preparation:** A precise quantity of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration, typically around 1 mM.[\[12\]](#) The solution's ionic strength is kept constant using a salt solution like 0.15 M KCl.[\[12\]](#)
- **Titration:** The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed.[\[12\]](#) A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added in small, precise increments.[\[12\]](#)
- **Data Collection:** The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.[\[12\]](#)
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[\[11\]](#)[\[13\]](#)

## Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

LogP is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the "gold standard" for experimental LogP determination.[\[14\]](#)

### Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD measurement) are mixed and shaken vigorously to mutually saturate the phases.[\[15\]](#) [\[16\]](#) The mixture is allowed to stand until the two phases are clearly separated.[\[16\]](#)
- **Partitioning:** A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).[\[15\]](#) This solution is then mixed with a known volume of the other phase.
- **Equilibration:** The mixture is agitated (e.g., on a rotator) for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[\[15\]](#) The mixture is then centrifuged to ensure complete phase separation.

- **Concentration Analysis:** The concentration of the compound in each phase (n-octanol and aqueous) is measured accurately. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[\[17\]](#)
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[\[18\]](#)

## Aqueous Solubility Determination

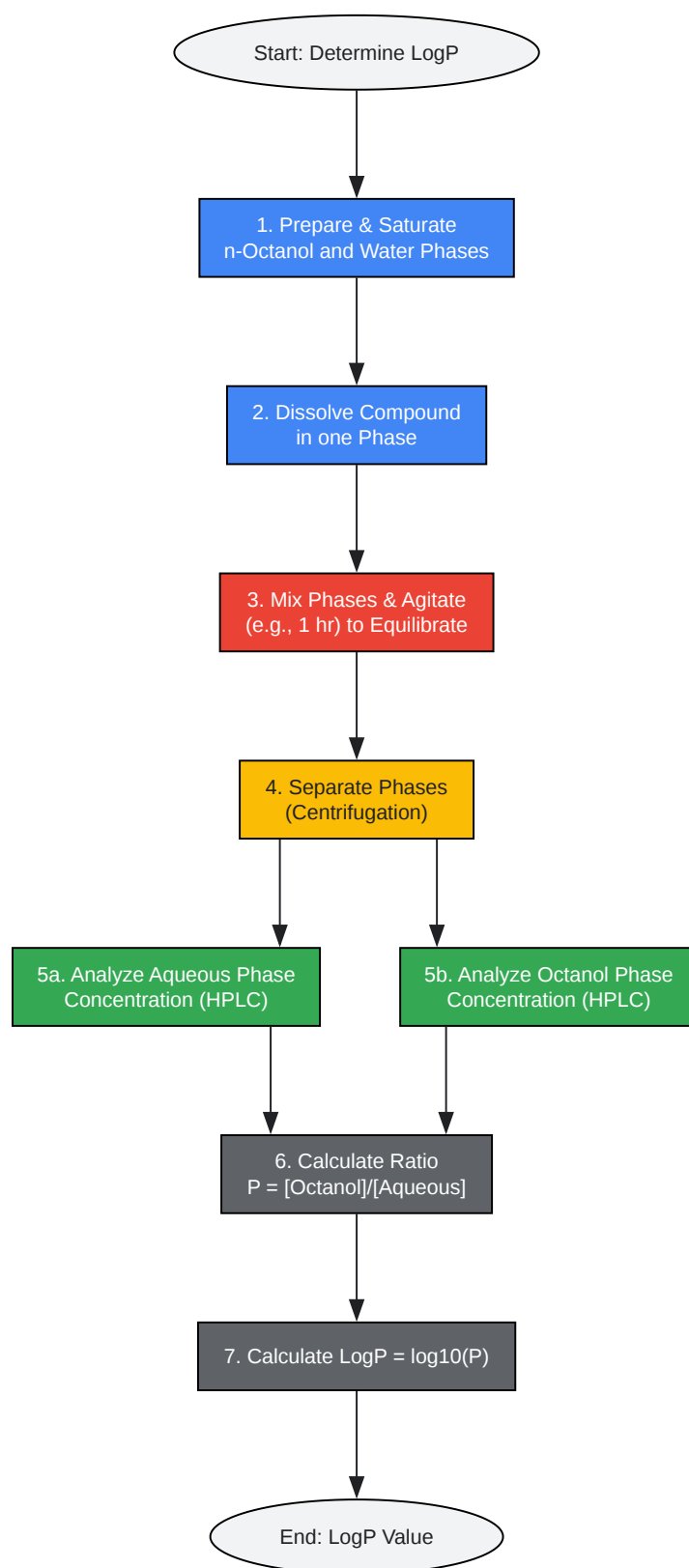
Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[\[19\]](#)

Methodology:

- **Equilibrium Method:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a specific buffer) in a sealed container.[\[19\]](#)[\[20\]](#)
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved, creating a saturated solution.[\[21\]](#)
- **Sample Separation:** After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation, ensuring that no solid particles are carried over.[\[19\]](#)
- **Concentration Analysis:** The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[\[21\]](#)
- **Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[\[21\]](#)

## Visualizations

The following diagram illustrates a typical experimental workflow.



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Caption: Workflow for LogP determination via the shake-flask method.

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